Preprosomatostatin (25-34)

Prohormone Processing Somatostatin Pathway Endocrinology

This endogenous decapeptide (Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe) is the N-terminal fragment of prosomatostatin, generated via monobasic cleavage—a processing pathway fundamentally distinct from the dibasic cleavage that produces SST-14 and SST-28. Substituting mature somatostatins is scientifically invalid for probing monobasic prohormone convertase activity (furin, PC1, PC2), developing gastric antral D-cell immunoassays, or conducting tissue-specific processing studies. Available as a synthetic calibration standard with ≥98% purity. Essential for research on non-canonical prosomatostatin biology, candidate biomarker validation for gastric-origin neuroendocrine tumors, and evolutionary structure-function studies inaccessible with traditional somatostatin peptides.

Molecular Formula C52H83N17O15
Molecular Weight 1186.3 g/mol
CAS No. 112173-60-1
Cat. No. B1679082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreprosomatostatin (25-34)
CAS112173-60-1
SynonymsAla-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe
preprosomatostatin (25-34)
Molecular FormulaC52H83N17O15
Molecular Weight1186.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N
InChIInChI=1S/C52H83N17O15/c1-27(2)23-33(44(77)61-30(13-7-19-59-51(55)56)41(74)62-32(17-18-39(54)71)43(76)66-35(50(83)84)24-29-11-5-4-6-12-29)64-42(75)31(14-8-20-60-52(57)58)63-46(79)38-16-10-22-69(38)49(82)34(25-40(72)73)65-45(78)36(26-70)67-47(80)37-15-9-21-68(37)48(81)28(3)53/h4-6,11-12,27-28,30-38,70H,7-10,13-26,53H2,1-3H3,(H2,54,71)(H,61,77)(H,62,74)(H,63,79)(H,64,75)(H,65,78)(H,66,76)(H,67,80)(H,72,73)(H,83,84)(H4,55,56,59)(H4,57,58,60)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyADCBSVIQBANETM-ZAHNMYRBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Preprosomatostatin (25-34) (CAS 112173-60-1): Prohormone-Derived Decapeptide for Specialized Endocrine and Cancer Research


Preprosomatostatin (25-34) (CAS: 112173-60-1), also known as antrin, is an endogenous decapeptide (Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe) derived from the amino-terminal region of the prosomatostatin precursor [1]. Unlike the mature somatostatin hormones (SST-14 and SST-28) which bind with high affinity to somatostatin receptors (SSTRs), preprosomatostatin (25-34) is a prohormone fragment isolated from rat gastric antrum with distinct processing and, consequently, distinct biological context and potential functional identity [2]. Its molecular weight is 1186.3 g/mol .

Critical Procurement Alert: Why Preprosomatostatin (25-34) Cannot Be Substituted with Somatostatin-14 or SST-28


Generic substitution with mature somatostatins (SST-14, SST-28) is scientifically invalid for research targeting the prosomatostatin pathway. The fundamental reason lies in their distinct molecular origins and processing: Preprosomatostatin (25-34) is generated via a monobasic cleavage mechanism at the amino-terminus of prosomatostatin, whereas SST-14 and SST-28 are carboxyl-terminal products [1]. Consequently, they are distinct molecular entities with no evidence of shared receptor binding or signaling activity. Substituting preprosomatostatin (25-34) with SST-14 or SST-28 would completely alter the biological context of an experiment, failing to probe the N-terminal processing pathway or the specific functional role of this conserved decapeptide [2].

Quantitative Evidence for Selection: Differentiating Preprosomatostatin (25-34) from Related Analogs


Differential Peptide Processing: Preprosomatostatin (25-34) is an N-Terminal Fragment, Not a Mature Hormone

In rat gastric antrum tissue extracts, immunoaffinity purification with an antibody against the prosomatostatin N-terminus yielded a single decapeptide peak corresponding to preprosomatostatin (25-34) at an estimated concentration of approximately 1.2 pmol/mg protein, whereas the same extracts contained SST-14 at approximately 8.5 pmol/mg protein [1]. The N-terminal decapeptide is generated via monobasic cleavage at Arg-24↓Ala-25 of the prosomatostatin precursor, a processing event entirely distinct from the dibasic cleavage that releases mature SST-14 and SST-28 from the carboxyl terminus [1].

Prohormone Processing Somatostatin Pathway Endocrinology

Evolutionary Conservation at the Sequence Level: The N-Terminal Prohormone Domain is Conserved, Unlike the C-Terminus

The amino-terminal portion of the prosomatostatin precursor—the region from which preprosomatostatin (25-34) is derived—is highly conserved through evolution, in contrast to the more variable carboxyl-terminal region that yields the mature hormones [1]. The specific sequence Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe was isolated from rat gastric antrum, but cross-species analysis of prosomatostatin sequences reveals that the N-terminal decapeptide region exhibits substantially lower sequence divergence than the C-terminal SST-14/SST-28 coding region [1].

Evolutionary Conservation Prohormone Comparative Genomics

Differential Tissue Distribution: Gastric Antrum Enrichment Versus SST-14 Broad Distribution

Immunohistochemical analysis using an antibody directed against the N-terminus of prosomatostatin (which recognizes preprosomatostatin (25-34) epitopes) revealed strong, specific staining localized exclusively to endocrine D cells of the gastric antrum, with no detectable immunoreactivity in pancreatic islets or hypothalamic regions where SST-14 is abundantly expressed [1]. In contrast, mature SST-14 and SST-28 exhibit broad distribution across the central nervous system, pancreas, and gastrointestinal tract [2].

Tissue Distribution Gastroenterology Peptide Localization

Antrin as a Neuroendocrine Tumor Biomarker: Distinct from Chromogranin A

Preprosomatostatin (25-34) (antrin) immunoreactivity is detectable in portal blood and has been proposed as a potential circulating biomarker for neuroendocrine tumors of gastric origin, whereas SST-14 circulates at concentrations below 50 pg/mL in healthy subjects and is not routinely used as a tumor marker due to its extremely short plasma half-life (<3 minutes) [1]. Chromogranin A, the current gold-standard neuroendocrine tumor biomarker, is elevated in 60-90% of neuroendocrine tumors but lacks anatomical specificity [2].

Neuroendocrine Tumor Biomarker Diagnostics

Validated Application Scenarios: Where Preprosomatostatin (25-34) Delivers Differentiated Value


Investigating Monobasic Prohormone Cleavage Mechanisms in Endocrine Cells

Preprosomatostatin (25-34) serves as a critical tool for studying monobasic cleavage, a less well-characterized prohormone processing pathway compared to dibasic cleavage. Unlike SST-14 and SST-28, which are generated by dibasic cleavage, antrin is produced via monobasic cleavage at a single arginine residue [1]. Researchers can use this decapeptide as an endogenous readout or as a synthetic substrate to interrogate the activity of prohormone convertases such as furin, PC1, and PC2 in gastric endocrine cells [2]. This application is unique to the N-terminal fragment; mature somatostatins cannot be used to probe monobasic cleavage because they are products of a distinct enzymatic pathway [1].

Developing Gastric-Selective Biomarkers for Neuroendocrine Tumor Diagnostics

Given its restricted expression in gastric antral D cells and detectability in portal blood, preprosomatostatin (25-34) represents a candidate biomarker with anatomical specificity unmatched by chromogranin A or mature somatostatin peptides [1]. Immunoassay development for antrin could enable researchers and diagnostic laboratories to differentiate gastric-origin neuroendocrine tumors from those of pancreatic or pulmonary origin, which currently rely on non-specific markers [2]. Synthetic preprosomatostatin (25-34) is essential as a calibration standard for such immunoassay development and validation [1].

Mapping Tissue-Specific Somatostatin Precursor Processing in the Gastrointestinal Tract

The somatostatin precursor is processed differentially across tissues, yielding distinct peptide products in the stomach versus the pancreas versus the brain [1]. Preprosomatostatin (25-34) is the predominant N-terminal product in the gastric antrum, whereas other N-terminal fragments may dominate in other tissues [2]. Researchers investigating tissue-specific processing of prosomatostatin require authentic preprosomatostatin (25-34) as a reference standard for chromatographic identification and quantification of endogenous antrin in tissue extracts. Mature SST-14 cannot serve this purpose, as it is a C-terminal product that co-elutes identically across all SST-producing tissues [1].

Probing the Functional Significance of Evolutionarily Conserved Propeptide Domains

The high evolutionary conservation of the prosomatostatin N-terminal domain—despite its apparent lack of canonical SSTR binding activity—suggests conserved biological functions independent of receptor-mediated signaling [1]. Preprosomatostatin (25-34) enables structure-function studies aimed at elucidating these non-canonical functions, including potential roles in intracellular trafficking, regulated secretion, or as a signaling molecule for yet-unidentified receptors [2]. This research avenue is inaccessible using mature SST-14 or SST-28, which exert their effects exclusively through the five known SSTR subtypes [1].

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